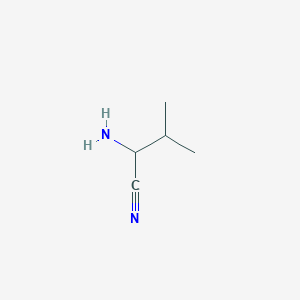

2-Amino-3-methylbutanenitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-methylbutanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2/c1-4(2)5(7)3-6/h4-5H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMMPZEFSSVTIIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4475-96-1 | |

| Record name | 2-amino-3-methylbutanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-Amino-3-methylbutanenitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Amino-3-methylbutanenitrile, a key intermediate in the production of the essential amino acid valine and other valuable chemical entities. The primary focus of this document is the well-established Strecker synthesis, a robust and widely utilized method for the preparation of α-amino nitriles.

Introduction

This compound, also known as α-aminoisovaleronitrile or valine nitrile, is a crucial building block in organic synthesis. Its primary application lies in the synthesis of valine, one of the twenty proteinogenic amino acids. The Strecker synthesis, first reported by Adolph Strecker in 1850, remains a cornerstone for the industrial and laboratory-scale production of α-amino acids and their nitrile precursors.[1][2] The reaction involves the one-pot, three-component condensation of an aldehyde (or ketone), ammonia (B1221849), and a cyanide source.[1] This guide will detail the synthesis of this compound from isobutyraldehyde (B47883).

Reaction Pathway: The Strecker Synthesis

The Strecker synthesis of this compound proceeds via a two-step mechanism within a single reaction vessel. Initially, isobutyraldehyde reacts with ammonia to form an imine intermediate. Subsequently, the nucleophilic addition of a cyanide ion to the imine yields the final product, this compound.

Caption: Strecker synthesis of this compound.

Experimental Protocol

The following experimental protocol is based on a procedure described in Chinese patent CN102070473B for the synthesis of this compound as an intermediate for D-valine production.[3]

Materials:

-

Isobutyraldehyde

-

30% Sodium Cyanide (NaCN) solution

-

Ammonium (B1175870) Chloride (NH₄Cl)

-

25% Ammonia solution (NH₃·H₂O)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a 1000 mL reaction flask, add 200 g of 30% sodium cyanide solution, 86.4 g of ammonium chloride, and 111 g of 25% ammonia solution.

-

Stir the mixture to dissolve all solids and then cool the flask to 0°C using an ice bath.

-

Slowly add 100.4 g of isobutyraldehyde to the reaction mixture dropwise, ensuring the temperature is maintained.

-

After the addition is complete, heat the reaction mixture to 40°C and maintain this temperature for 5 hours.

-

After the reaction period, cool the mixture and perform a liquid-liquid extraction with dichloromethane (3 x 200 mL).

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent by rotary evaporation under reduced pressure at 35°C.

-

The remaining liquid is the crude this compound.

Quantitative Data

The following table summarizes the quantitative data from the described experimental protocol.[3]

| Parameter | Value |

| Reactants | |

| Isobutyraldehyde | 100.4 g |

| 30% Sodium Cyanide Solution | 200 g |

| Ammonium Chloride | 86.4 g |

| 25% Ammonia Solution | 111 g |

| Reaction Conditions | |

| Initial Temperature | 0°C |

| Reaction Temperature | 40°C |

| Reaction Time | 5 hours |

| Product | |

| Product Name | This compound |

| Yield | 119 g (87.4%) |

| Appearance | Residual liquid after evaporation |

Experimental Workflow

The following diagram illustrates the experimental workflow for the synthesis and isolation of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Product Characterization (Predicted)

1H NMR (Proton Nuclear Magnetic Resonance):

-

A doublet for the two methyl groups of the isopropyl moiety.

-

A multiplet for the methine proton of the isopropyl group.

-

A singlet or broad singlet for the amine protons.

-

A singlet for the α-proton adjacent to the amino and nitrile groups.

13C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Signals for the two equivalent methyl carbons of the isopropyl group.

-

A signal for the methine carbon of the isopropyl group.

-

A signal for the α-carbon bonded to the amino and nitrile groups.

-

A signal for the nitrile carbon.

FTIR (Fourier-Transform Infrared Spectroscopy):

-

A characteristic sharp absorption band for the nitrile (C≡N) stretch, typically around 2200-2260 cm⁻¹.

-

N-H stretching vibrations for the primary amine, appearing as one or two bands in the region of 3300-3500 cm⁻¹.

-

C-H stretching and bending vibrations for the alkyl groups.

Safety Considerations

-

Cyanides: Sodium cyanide is highly toxic if swallowed, inhaled, or in contact with skin. Reactions involving cyanides should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. A cyanide antidote kit should be readily available.

-

Ammonia: Ammonia solution is corrosive and has a pungent odor. It should be handled in a fume hood.

-

Isobutyraldehyde: Isobutyraldehyde is a flammable liquid and an irritant. Handle with care and avoid ignition sources.

-

Dichloromethane: Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be done in a fume hood.

Conclusion

The Strecker synthesis provides an efficient and well-documented route for the production of this compound from readily available starting materials. The protocol detailed in this guide, derived from patent literature, offers a practical method for its synthesis with a high reported yield. This technical guide serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development, providing a solid foundation for the synthesis and understanding of this important chemical intermediate. Further research to obtain and publish detailed spectroscopic data for this compound would be a valuable contribution to the scientific community.

References

Structural Analysis of 2-Amino-3-methylbutanenitrile: A Technical Guide

An In-depth Examination of Spectroscopic and Physicochemical Properties for Researchers and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of 2-Amino-3-methylbutanenitrile (α-aminoisovaleronitrile), a key chemical intermediate. This document collates essential physicochemical data, detailed spectroscopic analysis, and standardized experimental protocols to support its application in research and development.

Physicochemical Properties

This compound is a flammable and corrosive liquid, harmful if swallowed, inhaled, or in contact with skin.[1] It possesses a molecular formula of C₅H₁₀N₂ and a molecular weight of approximately 98.15 g/mol .[1] A summary of its key computed properties is presented below.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₀N₂ | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 4475-96-1 | PubChem[1] |

| Molecular Weight | 98.15 g/mol | PubChem[1] |

| Exact Mass | 98.084398327 Da | PubChem[1] |

| Topological Polar Surface Area | 49.8 Ų | PubChem[1] |

| InChIKey | ZMMPZEFSSVTIIW-UHFFFAOYSA-N | PubChem[1] |

| Canonical SMILES | CC(C)C(C#N)N | PubChem[1] |

Spectroscopic Data for Structural Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While a complete experimental dataset for this specific molecule is not publicly available, the following data is predicted based on its structure and analysis of similar compounds.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The isopropyl group will feature a doublet for the two methyl groups and a multiplet for the single methine proton. The methine proton adjacent to the nitrile and amino groups will appear as a distinct signal, and the amino group protons may appear as a broad singlet.

-

¹³C NMR (Carbon NMR): The carbon NMR spectrum will display five distinct signals, one for each unique carbon atom: the nitrile carbon, the two methine carbons, and the two methyl carbons of the isopropyl group.

Predicted NMR Chemical Shifts (Note: These are estimated values. Actual experimental values may vary based on solvent and other conditions.)

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -CH(NH₂)CN | 3.5 - 3.8 | Doublet | 1H |

| -CH(CH₃)₂ | 2.0 - 2.3 | Multiplet | 1H |

| -NH₂ | 1.5 - 2.5 | Broad Singlet | 2H |

| -CH(CH₃)₂ | 1.0 - 1.2 | Doublet | 6H |

| ¹³C NMR | Predicted Chemical Shift (ppm) |

| -C≡N | 120 - 125 |

| -CH(NH₂)CN | 45 - 50 |

| -CH(CH₃)₂ | 30 - 35 |

| -CH(CH₃)₂ | 18 - 22 |

2.2. Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present. Key expected absorption bands for this compound are summarized below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amino) | Stretching | 3300 - 3500 (two bands) |

| C-H (Alkyl) | Stretching | 2850 - 3000 |

| C≡N (Nitrile) | Stretching | 2210 - 2260 (weak to medium) |

| N-H (Amino) | Bending | 1590 - 1650 |

2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its exact mass (98.08). Common fragmentation patterns would involve the loss of the nitrile group (CN), the amino group (NH₂), or cleavage of the isopropyl group.

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of aminonitriles.

3.1. Synthesis via Strecker Reaction

A common method for synthesizing α-aminonitriles is the Strecker synthesis.

Materials:

-

Isobutyraldehyde (B47883) (3-methylbutanal)

-

Ammonium (B1175870) chloride (NH₄Cl)

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Methanol or Ethanol

-

Water

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve ammonium chloride in water.

-

Add isobutyraldehyde to the stirred solution.

-

Slowly add an aqueous solution of sodium cyanide dropwise to the mixture. Caution: This reaction generates highly toxic hydrogen cyanide gas. It must be performed in a well-ventilated fume hood.

-

Allow the reaction mixture to stir at room temperature for several hours to overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, extract the product with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the product via vacuum distillation or column chromatography.

3.2. Spectroscopic Analysis Protocols

-

NMR Spectroscopy:

-

Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 MHz or higher).[2]

-

Process the data to determine chemical shifts, multiplicities, and integrations.

-

-

IR Spectroscopy:

-

Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.[2]

-

Place a small drop of the liquid sample directly onto the ATR crystal.

-

Record the spectrum over a range of 4000-400 cm⁻¹.[2]

-

Identify the characteristic absorption bands corresponding to the functional groups.

-

-

Mass Spectrometry:

-

Acquire the mass spectrum using a mass spectrometer, typically with an electron ionization (EI) source.[2]

-

Introduce the sample into the ion source where it is bombarded with electrons (typically at 70 eV).[2]

-

The resulting fragments are separated based on their mass-to-charge ratio (m/z) to generate the mass spectrum.

-

Visualization of Analytical Workflow

The logical process for the structural analysis of this compound is outlined in the diagram below.

The diagram illustrates the synthesis of the target compound, followed by parallel spectroscopic analyses. The data from these techniques are then integrated to confirm the final chemical structure. This systematic approach ensures accurate and reliable characterization, which is critical for its use in further research and development applications.

References

Unraveling the Biological Profile of 2-Amino-3-methylbutanenitrile: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-methylbutanenitrile, a simple aminonitrile derivative of the amino acid valine, presents a chemical structure of interest in both prebiotic chemistry and as a potential building block in medicinal chemistry. Despite its structural simplicity and relationship to a proteinogenic amino acid, a comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of its specific biological activities. This technical guide synthesizes the currently available information on this compound, focusing on its chemical properties and known safety data, while also highlighting the conspicuous absence of in-depth biological studies.

Chemical and Physical Properties

A foundational understanding of a compound's biological activity begins with its physicochemical characteristics. The properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₀N₂ | [1] |

| Molecular Weight | 98.15 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 4475-96-1 | [1] |

| Synonyms | 2-amino-3-methylbutyronitrile, α-aminoisovaleronitrile | [1] |

Biological Activity: An Overview of the Knowledge Gap

Extensive searches of scientific databases and literature have yielded no specific studies detailing the biological activity of this compound in terms of therapeutic effects, mechanism of action, or quantitative pharmacological data such as IC₅₀ or EC₅₀ values. The compound is mentioned in the context of prebiotic synthesis, suggesting its potential role in the origins of life, but this does not provide insight into its interaction with contemporary biological systems.[1]

While the broader class of aminonitriles is known to possess a range of biological activities and are utilized as intermediates in the synthesis of pharmaceuticals, this general information cannot be directly extrapolated to this compound without specific experimental validation. The nitrile functional group itself is present in numerous natural products and pharmaceuticals, contributing to a wide array of biological effects.[2][3]

A study was identified for a related derivative, 2-nitrooxy ethyl 2-amino 3-methylbutanoate, which was investigated for its effects on exercise performance. However, the presence of the nitrooxy and ester functional groups fundamentally alters the compound's chemical nature and biological properties, and therefore, these findings are not applicable to this compound.

Toxicology and Safety Data

The primary information available for this compound pertains to its hazard classifications under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Hazard Statements: [1]

-

H226: Flammable liquid and vapor.

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H314: Causes severe skin burns and eye damage.

-

H332: Harmful if inhaled.

These classifications indicate that this compound should be handled with appropriate personal protective equipment and safety precautions in a laboratory setting. There is a lack of published in-depth toxicological studies, such as the determination of an LD₅₀ (median lethal dose).

Experimental Protocols

Due to the absence of published research on the biological activity of this compound, no established experimental protocols for its biological evaluation could be cited. For researchers interested in investigating this compound, a general workflow for initial screening could be proposed.

Caption: A generalized workflow for the initial biological evaluation of a novel compound.

Signaling Pathways

There is no information available in the scientific literature to suggest that this compound modulates any specific signaling pathways. Any investigation into its biological activity would need to include initial broad screening to identify potential molecular targets and affected pathways.

Conclusion

References

An In-depth Technical Guide to 2-Amino-3-methylbutanenitrile: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-methylbutanenitrile, also known as α-aminoisovaleronitrile or valine nitrile, is a crucial intermediate in the synthesis of the essential amino acid valine. Its history is intrinsically linked to the development of the Strecker amino acid synthesis, a foundational reaction in organic chemistry dating back to 1850. This technical guide provides a comprehensive overview of the discovery, synthesis, and known properties of this compound, with a focus on the experimental protocols and reaction mechanisms relevant to its formation. While this compound is primarily generated in situ and rapidly converted to valine, this guide consolidates the available information to support researchers in understanding its chemical context.

Discovery and Historical Context

The discovery of this compound is not attributed to a single event but is rather a consequence of the pioneering work of Adolph Strecker in 1850. His development of the Strecker synthesis, a method to produce α-amino acids from aldehydes or ketones, laid the groundwork for the creation of numerous amino acids, including valine.[1][2][3] The synthesis proceeds through an α-aminonitrile intermediate; in the case of valine synthesis starting from isobutyraldehyde, this intermediate is this compound.[2][4]

Historically, the Strecker synthesis provided a straightforward and robust method for the laboratory preparation of amino acids, which were otherwise only accessible through the hydrolysis of natural proteins.[4] The original protocol utilized isobutyraldehyde, ammonia, and hydrogen cyanide.[2] Over the years, modifications have been introduced to improve safety and yield, such as the use of cyanide salts like potassium cyanide (KCN) or sodium cyanide (NaCN) in conjunction with an ammonium (B1175870) salt like ammonium chloride (NH4Cl).[2]

Physicochemical Properties

Detailed experimental data for the isolated this compound is scarce in the literature, as it is typically synthesized and used in the subsequent hydrolysis step without purification. However, computational data and general properties of similar nitriles provide some insight into its characteristics.

Table 1: Computed Physicochemical Properties of this compound [5][6]

| Property | Value | Source |

| Molecular Formula | C5H10N2 | PubChem[5] |

| Molecular Weight | 98.15 g/mol | PubChem[5] |

| XLogP3 | 0.4 | PubChem[5] |

| Hydrogen Bond Donor Count | 1 | PubChem[5] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[5] |

| Rotatable Bond Count | 2 | PubChem[5] |

| Exact Mass | 98.084398327 | PubChem[5] |

| Monoisotopic Mass | 98.084398327 | PubChem[5] |

| Topological Polar Surface Area | 49.8 Ų | PubChem[5] |

| Heavy Atom Count | 7 | PubChem[5] |

Synthesis of this compound (Strecker Synthesis)

The primary and most historically significant method for the synthesis of this compound is the Strecker synthesis. This reaction is a three-component condensation of an aldehyde (isobutyraldehyde), ammonia, and a cyanide source.

Reaction Mechanism

The mechanism of the Strecker synthesis is a two-part process, with the first part being the formation of the α-aminonitrile.

Caption: Mechanism of this compound formation.

-

Imine Formation: The reaction initiates with the protonation of the carbonyl oxygen of isobutyraldehyde, which increases its electrophilicity. Ammonia then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent dehydration of this intermediate leads to the formation of an iminium ion.[1][2]

-

Cyanide Addition: The cyanide ion, a potent nucleophile, attacks the electrophilic carbon of the iminium ion, resulting in the formation of this compound.[1][2]

Experimental Protocol: General Strecker Synthesis of α-Aminonitriles

Materials:

-

Aldehyde or ketone (e.g., Isobutyraldehyde)

-

Ammonium chloride (NH4Cl)

-

Potassium cyanide (KCN) or Sodium cyanide (NaCN)

-

Methanol or another suitable solvent

-

Water

Procedure:

-

In a well-ventilated fume hood, a solution of ammonium chloride in water is prepared.

-

The aldehyde (isobutyraldehyde) is added to this solution.

-

A solution of potassium cyanide in water is then added dropwise to the aldehyde/ammonium chloride mixture, typically with cooling in an ice bath to control the exothermic reaction.

-

The reaction mixture is stirred for a specified period, often several hours, at room temperature or with gentle heating to drive the reaction to completion.

-

The resulting α-aminonitrile, in this case, this compound, is often not isolated but is directly subjected to hydrolysis to form the corresponding amino acid (valine).

Note on Isolation: If isolation were to be attempted, it would likely involve extraction of the aminonitrile from the aqueous reaction mixture with an organic solvent, followed by drying and removal of the solvent under reduced pressure. However, due to the potential for instability and the common practice of direct hydrolysis, this is not a standard procedure.

Spectroscopic Data

Experimentally obtained spectroscopic data for this compound is not widely reported. The following represents predicted data and typical spectral regions for the functional groups present in the molecule.

Table 2: Predicted and Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | - Doublet for the two methyl groups of the isopropyl group. - Multiplet for the methine proton of the isopropyl group. - Doublet for the methine proton adjacent to the amino and nitrile groups. - Broad singlet for the amino protons. |

| ¹³C NMR | - Signal for the nitrile carbon (typically in the range of 115-125 ppm). - Signal for the carbon bearing the amino and nitrile groups. - Signals for the carbons of the isopropyl group. |

| IR Spectroscopy | - A sharp, medium-intensity peak around 2250-2210 cm⁻¹ corresponding to the C≡N stretch. - N-H stretching vibrations for the primary amine in the range of 3500-3300 cm⁻¹. - C-H stretching and bending vibrations for the alkyl groups. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of 98.15 g/mol . - Fragmentation patterns characteristic of the loss of the amino group, nitrile group, and parts of the isopropyl group. |

Logical Workflow for Synthesis and Subsequent Reaction

The synthesis of this compound is a key step in the overall production of valine. The logical flow of this process is depicted below.

Caption: Workflow for the synthesis of valine via this compound.

Conclusion

This compound holds a significant, albeit often uncredited, place in the history of organic chemistry as a pivotal intermediate in the Strecker synthesis of valine. While detailed characterization of the isolated compound is limited, an understanding of its formation through the well-established Strecker mechanism is crucial for researchers in synthetic organic chemistry and drug development. The methodologies and data presented in this guide, though based on a combination of historical accounts, theoretical predictions, and general principles, provide a solid foundation for appreciating the role of this important aminonitrile. Further research focused on the isolation and detailed characterization of this compound could provide valuable data for a more complete understanding of this foundational chemical species.

References

- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. youtube.com [youtube.com]

- 4. 2-Butenenitrile, 2-amino-3-methyl- | C5H8N2 | CID 557210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C5H10N2 | CID 10419137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C5H10N2) [pubchemlite.lcsb.uni.lu]

2-Amino-3-methylbutanenitrile CAS number lookup

Technical Guide: 2-Amino-3-methylbutanenitrile

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate. The document details its chemical identity, physicochemical properties, a standard synthesis protocol, and critical safety information, tailored for professionals in research and pharmaceutical development.

Chemical Identification and Properties

This compound, also known as α-aminoisovaleronitrile, is the nitrile analog of the proteinogenic amino acid valine. It serves as a versatile building block in organic synthesis. The primary identifier for this compound is its CAS (Chemical Abstracts Service) number.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| Chemical Name | This compound |

| Synonyms | 2-amino-3-methylbutyronitrile, α-aminoisovaleronitrile |

| CAS Number | 4475-96-1[1] |

| Molecular Formula | C₅H₁₀N₂[1] |

| IUPAC Name | This compound[1] |

| InChIKey | ZMMPZEFSSVTIIW-UHFFFAOYSA-N[1] |

Table 2: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 98.15 g/mol [1] |

| Monoisotopic Mass | 98.0844 Da[1] |

| Physical Description | Colorless liquid (reported) |

| Topological Polar Surface Area | 49.8 Ų[1] |

| XLogP3-AA (Predicted) | 0.4[1] |

Synthesis Protocol: Strecker Synthesis

The most common and direct method for synthesizing α-aminonitriles like this compound is the Strecker synthesis. This one-pot, three-component reaction involves an aldehyde, ammonia (B1221849), and a cyanide source.[2][3] The reaction proceeds via the formation of an imine intermediate, which is then attacked by a cyanide nucleophile.[3]

Experimental Protocol: General Procedure

This protocol is a representative example for the synthesis of this compound. Caution: This reaction should only be performed by trained chemists in a well-ventilated fume hood due to the use of highly toxic cyanide.

-

Imine Formation:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve isobutyraldehyde (B47883) (1.0 eq) in an appropriate solvent such as methanol (B129727) or a buffered aqueous medium.

-

Cool the solution in an ice bath (0-5 °C).

-

Add a solution of ammonia or ammonium (B1175870) chloride (1.0-1.2 eq) dropwise to the cooled aldehyde solution while stirring.

-

Allow the mixture to stir at low temperature for 30-60 minutes to facilitate the formation of the corresponding imine intermediate.

-

-

Nucleophilic Addition of Cyanide:

-

While maintaining the low temperature, slowly add a solution of a cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN) (1.0-1.1 eq), to the reaction mixture. The use of trimethylsilyl (B98337) cyanide (TMSCN) can also be employed.[4]

-

Continue stirring the reaction mixture at room temperature. The reaction progress should be monitored by an appropriate technique (e.g., Thin Layer Chromatography - TLC).

-

-

Work-up and Isolation:

-

Once the reaction is complete, quench the mixture carefully with water.

-

Extract the product into an organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be purified further by vacuum distillation if necessary.

-

Below is a diagram illustrating the workflow of the Strecker synthesis for this compound.

Applications in Research and Drug Development

This compound is a valuable precursor for the synthesis of non-natural amino acids and their derivatives. Its structural similarity to valine makes it a key starting material for creating peptide mimics and other biologically active molecules.

-

Amino Acid Synthesis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield racemic valine, demonstrating its role as a direct precursor.[5]

-

Pharmaceutical Intermediates: α-Aminonitriles are recognized pharmacophores and are used as intermediates in the development of therapeutic agents. Notably, they are key structural motifs in certain classes of enzyme inhibitors, such as those targeting cysteine proteases like cathepsins, which are implicated in conditions like osteoporosis.[6]

-

Prodrug Development: The broader class of amino acids and their derivatives are frequently used as moieties in prodrug design to improve properties such as bioavailability, solubility, and targeted delivery.[7]

The logical relationship of this compound to its precursors and key derivative product, the amino acid valine, is shown below.

References

- 1. This compound | C5H10N2 | CID 10419137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 3. medschoolcoach.com [medschoolcoach.com]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 6. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical characteristics of 2-Amino-3-methylbutanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 2-Amino-3-methylbutanenitrile. The information is curated to support research, development, and drug discovery activities involving this versatile chemical intermediate.

Chemical Identity and Physical Properties

This compound, also known as α-aminoisovaleronitrile, is a colorless liquid and a valuable building block in organic synthesis, particularly for the preparation of pharmaceutical intermediates.[1] Its fundamental identifiers and physical properties are summarized below.

Table 1: Chemical Identifiers for this compound [2]

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 4475-96-1 |

| Molecular Formula | C₅H₁₀N₂ |

| Molecular Weight | 98.15 g/mol |

| Canonical SMILES | CC(C)C(C#N)N |

| InChI Key | ZMMPZEFSSVTIIW-UHFFFAOYSA-N |

Table 2: Physical Properties of this compound

| Property | Value | Source |

| Appearance | Colorless liquid | [1] |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density | Data not available | |

| Solubility | Insoluble in water (for the related compound 2-amino-2-methylbutyronitrile) | [3] |

Chemical Synthesis

The primary synthetic route to this compound is the Strecker synthesis. This versatile reaction involves the one-pot, three-component condensation of an aldehyde (isobutyraldehyde), a source of ammonia (B1221849) (such as ammonium (B1175870) chloride), and a cyanide source (such as potassium cyanide).[4][5][6]

General Strecker Synthesis Protocol

The following is a generalized experimental protocol for the synthesis of α-aminonitriles, which can be adapted for this compound.

Materials:

-

Ammonium chloride (NH₄Cl)

-

Potassium cyanide (KCN) or Sodium cyanide (NaCN)

-

Methanol (B129727) (or other suitable solvent)

-

Water

-

Hydrochloric acid (for workup)

-

Sodium hydroxide (B78521) (for neutralization)

-

Diethyl ether (or other extraction solvent)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

Procedure:

-

Imine Formation: In a well-ventilated fume hood, dissolve isobutyraldehyde and ammonium chloride in a suitable solvent like methanol or a methanol/water mixture. Stir the solution to facilitate the formation of the corresponding imine.[6][7]

-

Cyanide Addition: Carefully add a solution of potassium cyanide or sodium cyanide to the reaction mixture. The cyanide anion will act as a nucleophile, attacking the imine to form the α-aminonitrile.[4][7] The reaction is typically carried out at or below room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Once the reaction is complete, quench the reaction mixture, for example, by adding it to ice-water. Acidify the aqueous layer with hydrochloric acid and wash with an organic solvent like diethyl ether to remove any unreacted aldehyde.

-

Isolation: Neutralize the aqueous layer with a base such as sodium hydroxide. Extract the product, this compound, into an organic solvent (e.g., diethyl ether).

-

Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by vacuum distillation .[8] This technique is suitable for thermally stable liquids and helps to separate the product from non-volatile impurities and solvents with different boiling points.

Generalized Vacuum Distillation Protocol:

-

Assemble a vacuum distillation apparatus.

-

Place the crude product in the distillation flask.

-

Slowly reduce the pressure to the desired level.

-

Gently heat the flask to initiate distillation.

-

Collect the fraction that distills over at a constant temperature and pressure.

Analytical Characterization

The structure and purity of this compound are typically confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methine proton adjacent to the amino and nitrile groups, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the nitrile carbon, the two methine carbons, and the methyl carbons.

Note: Specific experimental NMR data for this compound were not found in the searched literature. Predicted spectra can be used as a reference for experimental validation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of this compound and identifying any impurities. Due to the polar nature of the amino group, derivatization may be necessary to improve volatility and chromatographic peak shape.[9]

Generalized GC-MS Protocol for Aminonitriles:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent.

-

Derivatization (if necessary): React the sample with a derivatizing agent (e.g., a silylating agent) to increase volatility.

-

GC Separation: Inject the sample onto a GC equipped with an appropriate capillary column to separate the components.

-

MS Detection: The separated components are introduced into a mass spectrometer for ionization and detection, providing a mass spectrum that can be used for identification.

Reactivity and Chemical Profile

This compound possesses two reactive functional groups: an amino group and a nitrile group. This dual functionality makes it a versatile intermediate.

-

Hydrolysis of the Nitrile: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, forming the amino acid valine.[3]

-

Reactions of the Amino Group: The primary amine is nucleophilic and can participate in a variety of reactions, including acylation and alkylation.

-

Incompatibilities: Nitriles are generally incompatible with strong oxidizing acids, other oxidizing agents, and bases. Mixing with strong oxidizing acids can lead to violent reactions, and the combination with bases can produce hydrogen cyanide.[3]

Biological and Pharmaceutical Relevance

While specific signaling pathways for this compound are not documented, the broader class of aminonitriles has significant pharmacological importance. They are recognized as valuable building blocks in the synthesis of various biologically active molecules.[10][11]

-

Enzyme Inhibition: The nitrile group can act as a "warhead" in enzyme inhibitors, participating in reversible covalent interactions with active site residues, such as the cysteine in cysteine proteases.[12]

-

Drug Development: Aminonitriles are key intermediates in the synthesis of various pharmaceutical agents, including inhibitors of dipeptidyl peptidase IV (DPP-IV) for the treatment of diabetes and cathepsin K inhibitors for osteoporosis.[12] Their utility also extends to potential anticancer, antibacterial, antiviral, and antifungal agents.[10]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated chemical fume hood.

GHS Hazard Statements: [2]

-

H226: Flammable liquid and vapor.

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H314: Causes severe skin burns and eye damage.

-

H332: Harmful if inhaled.

Personal Protective Equipment (PPE):

-

Wear protective gloves, protective clothing, eye protection, and face protection.

Visualizations

Synthesis Workflow: Strecker Synthesis

Caption: Strecker synthesis of this compound.

Purification Workflow: Vacuum Distillation

Caption: Purification by vacuum distillation.

Logical Relationship: Role in Drug Discovery

Caption: Role as a pharmaceutical intermediate.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C5H10N2 | CID 10419137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Amino-2-methylbutyronitrile | C5H10N2 | CID 15576830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 5. Strecker Synthesis [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. m.youtube.com [m.youtube.com]

- 8. benchchem.com [benchchem.com]

- 9. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. Organocatalytic Synthesis of α-Aminonitriles: A Review: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 12. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

Potential Research Areas for 2-Amino-3-methylbutanenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-methylbutanenitrile, also known as α-aminoisovaleronitrile or valine nitrile, is a versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its structure, featuring a reactive nitrile group and a chiral center, makes it a valuable building block for the synthesis of α-amino acids, particularly the essential amino acid valine, and its derivatives. This technical guide provides an in-depth overview of this compound, including its chemical properties, synthesis, and, most importantly, outlines promising areas for future research and development, particularly in the context of drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₀N₂ | |

| Molecular Weight | 98.15 g/mol | |

| CAS Number | 4475-96-1 | |

| Appearance | Colorless liquid (presumed) | |

| IUPAC Name | This compound | |

| Synonyms | α-aminoisovaleronitrile, valine nitrile | |

| XLogP3 | 0.4 | |

| Topological Polar Surface Area | 49.8 Ų | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 2 |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is the Strecker synthesis, a well-established method for the preparation of α-amino acids and their nitrile precursors.

Synthesis of this compound via Strecker Reaction

This protocol is adapted from a patented industrial method.

Reaction Scheme:

Experimental Protocol:

-

Materials:

-

Ammonium (B1175870) chloride (NH₄Cl)

-

Sodium cyanide (NaCN)

-

25% Ammonia (B1221849) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Procedure:

-

In a 5000 mL flask, add 1000 g of a 30% sodium cyanide solution, 500 g of ammonium chloride, and 600 g of a 25% ammonia solution.

-

Stir the mixture to dissolve the solids and cool the flask to 0 °C in an ice bath.

-

Slowly add 500 g of isobutyraldehyde dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, heat the reaction mixture to 40 °C and maintain for 5 hours.

-

Cool the reaction mixture and extract the product three times with 1000 mL of dichloromethane.

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Remove the solvent by vacuum distillation at 35 °C. The remaining liquid is this compound.

-

-

Yield: Approximately 85%.

Hydrolysis to Valine Amide (Intermediate for Valine Synthesis)

The nitrile can be hydrolyzed to the corresponding amide, a key step towards the synthesis of valine.

Reaction Scheme:

Experimental Protocol:

-

Materials:

-

This compound

-

Sodium hydroxide (B78521) (NaOH)

-

Distilled water

-

Acetone

-

Chloroform

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a 1000 mL flask, dissolve 14 g of sodium hydroxide in a mixture of 500 mL of methanol and 50 g of distilled water.

-

Add 85 g of this compound to the solution.

-

Cool the mixture to below 0 °C and add 60 g of acetone.

-

Maintain the reaction temperature between 0-5 °C for 5 hours.

-

Concentrate the reaction mixture under reduced pressure at 38 °C to remove the solvent.

-

Add 200 mL of distilled water to the residue and extract three times with chloroform.

-

Combine the organic phases, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure at 38 °C to obtain the semi-solid product.

-

-

Yield: Approximately 84.5%.

Potential Research Areas

The unique structural features of this compound and its derivatives make them attractive candidates for further investigation in several areas of drug discovery and development. The nitrile group, in particular, has been identified as a key "warhead" in a number of potent and selective enzyme inhibitors.

Development of Novel Dipeptidyl Peptidase IV (DPP-4) Inhibitors

Background: DPP-4 is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones. Inhibitors of DPP-4 are an established class of drugs for the treatment of type 2 diabetes. Several successful DPP-4 inhibitors, such as vildagliptin (B1682220) and saxagliptin, are α-amino nitrile derivatives. The nitrile group in these inhibitors forms a reversible covalent bond with the catalytic serine residue (Ser630) in the active site of DPP-4, leading to potent and sustained inhibition.

Research Opportunity: this compound provides a scaffold that is highly analogous to the valine-pyrrolidide structure that was one of the initial hits for DPP-4 inhibition. There is a significant opportunity to synthesize a library of novel N-substituted derivatives of this compound and evaluate their inhibitory activity against DPP-4. The isopropyl group of the valine nitrile core can be explored for its interactions within the S1 pocket of the enzyme, while modifications to the amino group can be designed to interact with the S2 pocket, potentially leading to inhibitors with improved potency, selectivity, and pharmacokinetic profiles.

Diagram: Proposed DPP-4 Inhibition Workflow

Caption: Workflow for the discovery of novel DPP-4 inhibitors.

Exploration as Cysteine Protease Inhibitors: Targeting Cathepsin K

Background: Cysteine proteases are a class of enzymes involved in various physiological and pathological processes, including bone resorption, immune response, and cancer progression. Cathepsin K, a lysosomal cysteine protease, is a key enzyme in bone degradation by osteoclasts and is a validated target for the treatment of osteoporosis. Similar to serine proteases, the catalytic mechanism of cysteine proteases involves a nucleophilic attack by a cysteine residue. Nitrile-based inhibitors have been shown to be effective against cysteine proteases by forming a reversible thioimidate adduct with the active site cysteine. Several potent and selective cathepsin K inhibitors are based on a dipeptide nitrile scaffold.

Research Opportunity: The α-amino nitrile moiety of this compound can serve as a starting point for the design of novel cathepsin K inhibitors. Research in this area could focus on synthesizing di- and tri-peptide mimetics where this compound occupies the P1 position, with the nitrile group acting as the "warhead" targeting the catalytic Cys25 residue of cathepsin K. Modifications at the P2 and P3 positions can be systematically explored to optimize interactions with the S2 and S3 pockets of the enzyme, thereby enhancing potency and selectivity against other cathepsins (e.g., B, L, and S).

Diagram: Cathepsin K Inhibition Mechanism

Caption: Reversible covalent inhibition of Cathepsin K.

Asymmetric Synthesis and Chiral Derivatives

Background: this compound possesses a chiral center at the α-carbon. For most pharmaceutical applications, a single enantiomer is required to ensure target specificity and reduce off-target effects. While the classical Strecker synthesis yields a racemic mixture, there is a growing interest in developing asymmetric methods for the synthesis of α-amino nitriles.

Research Opportunity: A significant area of research would be the development of a robust and scalable asymmetric synthesis of (R)- or (S)-2-amino-3-methylbutanenitrile. This could involve the use of chiral catalysts, chiral auxiliaries, or enzymatic resolution methods. Access to enantiomerically pure starting material would be a critical enabler for the development of stereospecific inhibitors of DPP-4 and cathepsin K, potentially leading to drugs with improved therapeutic indices.

Spectroscopic Characterization (Predicted)

-

¹H NMR (Predicted): The proton spectrum is expected to show a doublet for the two methyl groups of the isopropyl moiety, a multiplet for the isopropyl methine proton, a doublet for the α-proton, and a broad singlet for the amino protons.

-

¹³C NMR (Predicted): The carbon spectrum should display distinct signals for the two non-equivalent methyl carbons of the isopropyl group, the isopropyl methine carbon, the α-carbon, and the nitrile carbon.

-

IR Spectroscopy (Predicted): Key characteristic peaks would include a sharp, medium-intensity band around 2240-2260 cm⁻¹ for the C≡N stretch and N-H stretching vibrations in the range of 3300-3500 cm⁻¹.

-

Mass Spectrometry (Predicted): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.

Conclusion

This compound is a promising and underexplored building block for the development of novel therapeutics. Its structural similarity to the core of several clinically successful enzyme inhibitors, particularly in the areas of diabetes and osteoporosis, highlights its potential. Future research should focus on the rational design and synthesis of derivatives targeting serine and cysteine proteases, alongside the development of efficient asymmetric synthetic routes. Such efforts could unlock the full therapeutic potential of this versatile molecule.

Methodological & Application

Application Notes and Protocols for the Use of 2-Amino-3-methylbutanenitrile in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-methylbutanenitrile, also known as α-aminoisovaleronitrile, is a key intermediate in synthetic organic chemistry, most notably as a precursor to the essential amino acid valine and its derivatives. The synthesis of α-amino acids from α-aminonitriles is a well-established methodology, often referred to as the Strecker synthesis. This process typically involves the reaction of an aldehyde (in this case, isobutyraldehyde) with ammonia (B1221849) and a cyanide source to form the α-aminonitrile, which is then hydrolyzed to the corresponding α-amino acid. Due to its bifunctional nature, containing both a primary amine and a nitrile group, this compound serves as a versatile building block for the introduction of the valine scaffold into more complex molecules, a feature of interest in drug discovery and development.

These application notes provide detailed protocols and quantitative data for key transformations involving this compound, focusing on its conversion to downstream products relevant to organic synthesis and medicinal chemistry.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of 2-amino-3-methylbutyrylamide from this compound, a key step in the synthesis of D-valine.[1] The data is extracted from various examples within the cited patent, showcasing the impact of different solvents and ketone catalysts on the reaction outcome.

| Example No. | Solvent | Ketone Catalyst | Reaction Time (h) | Reaction Temperature (°C) | Yield (%) |

| 1.2 | Methanol (B129727) | Acetone (B3395972) | 6 | 0-5 | 75.5 |

| 1.4 | Ethanol | Acetone | 6 | 0-5 | 75.5 |

| 2.3 | Methanol | 2-Butanone | 8 | 0-5 | 69.5 |

| 2.4 | Ethanol | 2-Butanone | 8 | 0-5 | 63.1 |

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-3-methylbutyrylamide

This protocol describes the synthesis of racemic 2-amino-3-methylbutyrylamide from this compound using a ketone catalyst in an alkaline solution, as adapted from patent CN102070473B.[1]

Materials:

-

This compound

-

Sodium hydroxide (B78521) (NaOH)

-

Methanol

-

Distilled water

-

Acetone

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

500 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

In a 500 mL flask, prepare a solution by dissolving 6.66 g of sodium hydroxide in 250 mL of methanol and 30 g of distilled water with stirring.

-

To this solution, add 42.5 g of this compound.

-

Cool the reaction mixture to below 0 °C using an ice bath.

-

Slowly add 29 g of acetone to the cooled mixture.

-

Maintain the reaction temperature between 0 and 5 °C and stir for 6 hours.

-

After the reaction is complete, concentrate the mixture under reduced pressure at 38 °C to remove the methanol.

-

To the residue, add 100 mL of distilled water.

-

Extract the aqueous layer three times with 500 mL of chloroform.

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Remove the chloroform by concentrating under reduced pressure at 38 °C to obtain the semi-solid product, 2-amino-3-methylbutyrylamide.

Protocol 2: General Procedure for the Hydrolysis of this compound to Valine

This protocol provides a general method for the acid-catalyzed hydrolysis of the nitrile group in this compound to a carboxylic acid, yielding racemic valine.[2][3][4]

Materials:

-

This compound

-

Concentrated hydrochloric acid (HCl)

-

Reflux apparatus (round-bottom flask, condenser)

-

Heating mantle

-

pH meter or pH paper

-

Ammonium (B1175870) hydroxide solution (NH₄OH)

Procedure:

-

Place the this compound in a round-bottom flask.

-

Add an excess of aqueous hydrochloric acid (e.g., 6 M HCl).

-

Heat the mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or by the cessation of ammonia evolution.

-

After the hydrolysis is complete, cool the reaction mixture to room temperature.

-

Neutralize the solution by the careful addition of a base, such as ammonium hydroxide, to precipitate the amino acid. The isoelectric point of valine is approximately 5.96, so adjust the pH accordingly.

-

Collect the precipitated crude valine by filtration.

-

The crude product can be purified by recrystallization from hot water or an alcohol-water mixture.

Visualizations

Caption: Synthetic pathway to D-Valine from Isobutyraldehyde.

References

2-Amino-3-methylbutanenitrile: A Key Precursor in Modern Pharmaceutical Manufacturing

Application Note & Protocol Guide for Researchers and Drug Development Professionals

Introduction: 2-Amino-3-methylbutanenitrile, a vital chiral intermediate, serves as a cornerstone in the synthesis of a range of pharmaceuticals. Its primary role is as a direct precursor to the essential amino acid valine, in both its L- and D-enantiomeric forms. These amino acids are subsequently incorporated as key building blocks in the manufacture of antiviral, antihypertensive, and antidiabetic drugs. This document provides a detailed overview of the applications of this compound in pharmaceutical synthesis, complete with experimental protocols and pathway visualizations to support researchers and scientists in the field.

Pharmaceuticals Derived from this compound

The journey from this compound to a final drug product involves its conversion to either L-valine or D-valine. These enantiomerically pure amino acids are then utilized in the synthesis of several key pharmaceuticals:

-

Antivirals (Hepatitis C): L-Valine derivatives are integral to the structure of protease inhibitors such as Boceprevir and Telaprevir . These drugs are designed to inhibit the HCV NS3/4A serine protease, an enzyme crucial for viral replication.

-

Antihypertensives: L-Valine is a key component in the synthesis of Valsartan (B143634) , an angiotensin II receptor blocker (ARB) used to treat high blood pressure and heart failure.

-

Antidiabetics: D-Valine is utilized in the synthesis of Nateglinide (B44641) , an insulinotropic agent that stimulates insulin (B600854) secretion to control blood glucose levels in type 2 diabetes.

Synthetic Pathways and Mechanisms of Action

The synthesis of these pharmaceuticals from this compound follows a general workflow, beginning with the formation of the aminonitrile via the Strecker synthesis, followed by hydrolysis to the corresponding amino acid, and subsequent elaboration to the final active pharmaceutical ingredient (API).

Workflow for Pharmaceutical Synthesis

Mechanisms of Action

The pharmaceuticals derived from this compound target distinct biological pathways:

-

Boceprevir and Telaprevir (HCV NS3/4A Protease Inhibitors): These drugs act as peptidomimetics, binding to the active site of the HCV NS3/4A serine protease. This reversible covalent inhibition prevents the cleavage of the viral polyprotein, a critical step in the viral replication cycle, thus halting the production of new viral particles.[1][2][3][4][5][6][7]

Mechanism of action for Boceprevir and Telaprevir. -

Valsartan (Angiotensin II Receptor Blocker): Valsartan selectively blocks the AT1 receptor, preventing angiotensin II from binding.[8] This inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to vasodilation and a reduction in blood pressure.[8]

Mechanism of action for Valsartan. -

Nateglinide (Insulinotropic Agent): Nateglinide functions by inhibiting ATP-sensitive potassium channels in pancreatic β-cells.[9][10][11][12][13] This leads to depolarization of the cell membrane, opening of voltage-gated calcium channels, and subsequent influx of calcium, which triggers the secretion of insulin.[9][13]

Mechanism of action for Nateglinide.

Quantitative Data

The following tables summarize key quantitative data for the synthesis of D-valine from this compound, as detailed in patent CN102070473B.[14]

Table 1: Synthesis of this compound [14]

| Reactants | Conditions | Yield |

| Isobutyraldehyde, Sodium Cyanide, Ammonium (B1175870) Chloride, Ammonia (B1221849) | 40 °C, 5 hours | 87.4% |

| Isobutyraldehyde, Sodium Cyanide, Ammonium Chloride, Ammonia | 40 °C, 5 hours | 85% |

Table 2: Synthesis of 2-Amino-3-methylbutyrylamide [14]

| Catalyst | Solvent | Reaction Time | Yield |

| Acetone | Methanol/Water | 6 hours | 81.5% |

| Acetone | Methanol/Water | 5 hours | 84.5% |

| 2-Butanone | Methanol/Water | 8 hours | 69.5% |

| 2-Butanone | Ethanol/Water | 8 hours | 63.1% |

Experimental Protocols

Protocol 1: Synthesis of this compound (Strecker Synthesis)

This protocol is a representative procedure based on the general Strecker synthesis.[15][16]

Materials:

-

Isobutyraldehyde

-

Ammonium chloride (NH₄Cl)

-

Sodium cyanide (NaCN)

-

Ammonia solution (25%)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

In a suitable reaction vessel, prepare a solution of sodium cyanide and ammonium chloride in an ammonia solution.

-

Cool the mixture to 0 °C with an ice bath.

-

Slowly add isobutyraldehyde to the cooled mixture with continuous stirring.

-

After the addition is complete, warm the reaction mixture to 40 °C and maintain for 5 hours.

-

After the reaction, extract the product with dichloromethane (3x).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain this compound.

Protocol 2: Hydrolysis of this compound to L-Valine

This is a general procedure for the acid hydrolysis of α-aminonitriles.[15][17]

Materials:

-

This compound

-

Concentrated hydrochloric acid (HCl)

-

Reflux apparatus

Procedure:

-

Place this compound in a round-bottom flask.

-

Add an excess of 6M hydrochloric acid.

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize with a suitable base (e.g., ammonium hydroxide) to precipitate the amino acid.

-

Filter the crude L-valine and recrystallize from a suitable solvent (e.g., water/ethanol) to obtain the pure product.

Protocol 3: Synthesis of N-Boc-L-Valine

This protocol describes the protection of L-valine with a Boc group, a common step in peptide synthesis.[1][9]

Materials:

-

L-Valine

-

Sodium hydroxide (B78521) (NaOH)

-

Di-tert-butyl dicarbonate (B1257347) (Boc anhydride)

-

Tetrahydrofuran (THF)

-

Ethyl acetate (B1210297)

-

Citric acid

-

Petroleum ether

Procedure:

-

Dissolve L-valine in an aqueous solution of 1N NaOH.

-

Add THF to the solution.

-

While stirring vigorously at 10 °C, add Boc anhydride (B1165640) in portions, maintaining the pH between 8 and 9 by adding 2N NaOH.

-

After two hours, extract the mixture with diethyl ether to remove unreacted Boc anhydride.

-

Acidify the aqueous layer with a 0.5 M citric acid solution to precipitate N-Boc-L-Valine as an oil.[9]

-

Extract the product with ethyl acetate, wash with water, and dry over anhydrous sodium sulfate.

-

Concentrate the solution and add petroleum ether to induce crystallization.

-

Filter and dry the crystals to obtain N-Boc-L-Valine.[9]

Protocol 4: Synthesis of a Boceprevir Intermediate

This protocol outlines the coupling of Boc-L-Valine with (S)-2-amino-3,3-dimethylbutanamide, a step in the synthesis of Boceprevir.[18]

Materials:

-

Boc-L-Valine

-

(S)-2-amino-3,3-dimethylbutanamide

-

N,N-Diisopropylethylamine (DIPEA)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Brine

Procedure:

-

Dissolve Boc-L-Valine (1.0 eq) and (S)-2-amino-3,3-dimethylbutanamide (1.0 eq) in DMF.

-

Add DIPEA (2.5 eq) to the solution and cool to 0 °C.

-

Add HATU (1.2 eq) portion-wise to the reaction mixture.

-

Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4 hours.

-

Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.[18]

Protocol 5: Synthesis of a Valsartan Intermediate

This protocol describes the N-acylation of L-valine methyl ester hydrochloride, a key step in the synthesis of Valsartan.[3][4][5][6]

Materials:

-

L-valine methyl ester hydrochloride

-

Triethylamine (B128534) (Et₃N)

-

Valeryl chloride

-

Dichloromethane (CH₂Cl₂)

-

Water

Procedure:

-

To a suspension of L-valine methyl ester hydrochloride (1.0 eq) in dichloromethane, add triethylamine (2.0 eq).

-

Cool the mixture to 0 °C and add valeryl chloride (1.1 eq).

-

Stir the mixture at 25 °C for 1 hour.

-

Add water to the reaction mixture, separate the organic layer, and concentrate to obtain the crude product.[3]

Protocol 6: Synthesis of Nateglinide

This protocol describes the coupling of trans-4-isopropylcyclohexanecarboxylic acid chloride with D-phenylalanine.[7][10][12][13][19]

Materials:

-

trans-4-isopropylcyclohexanecarboxylic acid chloride

-

D-phenylalanine

-

Sodium hydroxide (NaOH)

-

Acetone

-

Water

Procedure:

-

Prepare a solution of the sodium salt of D-phenylalanine in water.

-

In a separate vessel, dissolve trans-4-isopropylcyclohexanecarboxylic acid chloride in a suitable organic solvent (e.g., acetone).

-

Combine the two solutions and stir vigorously. The reaction can be performed in a two-phase system.

-

Maintain the pH of the reaction mixture above 8 by adding a base such as sodium hydroxide.

-

After the reaction is complete, acidify the mixture to precipitate Nateglinide.

-

Filter and purify the crude product by recrystallization.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis method of valsartan - Eureka | Patsnap [eureka.patsnap.com]

- 3. rjpbcs.com [rjpbcs.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. US20050192296A1 - Process for the preparation of valacyclovir hydrochloride - Google Patents [patents.google.com]

- 9. prepchem.com [prepchem.com]

- 10. Study on Synthesis of Nateglinide [journal11.magtechjournal.com]

- 11. benchchem.com [benchchem.com]

- 12. US8658821B2 - Process for the preparation of nateglinide - Google Patents [patents.google.com]

- 13. WO2004005240A1 - Process for preparing nateglinide and intermediates thereof - Google Patents [patents.google.com]

- 14. CN102070473B - Method for synthesizing D-valine - Google Patents [patents.google.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. CN100352801C - Synthesis method of L-n-valaine - Google Patents [patents.google.com]

- 17. usp.org [usp.org]

- 18. benchchem.com [benchchem.com]

- 19. WO2004018408A1 - Synthesis and purification of nateglinide - Google Patents [patents.google.com]

Application Notes and Protocols for Reactions of 2-Amino-3-methylbutanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols for the synthesis and subsequent reactions of 2-amino-3-methylbutanenitrile, a key intermediate in the synthesis of the amino acid valine and other valuable chemical entities. The primary focus is on the Strecker synthesis, a robust and widely used method for the preparation of α-aminonitriles. Protocols for the purification of the product and its conversion to the corresponding amide are also presented. These methods are foundational for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound, also known as α-aminoisovaleronitrile, is a critical building block in organic chemistry. Its primary utility lies in its role as a direct precursor to valine, an essential amino acid. The synthesis of this and other α-aminonitriles is most commonly achieved through the Strecker synthesis.[1][2][3][4] This multicomponent reaction involves the treatment of an aldehyde or ketone with ammonia (B1221849) and cyanide.[5] The resulting α-aminonitrile can then be hydrolyzed to the corresponding amino acid. This application note details the experimental procedures for the synthesis, purification, and further functional group transformation of this compound.

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of 2-Amino-3-methylbutyramide

| Parameter | Value | Reference |

| Starting Material | This compound | [6] |

| Product | 2-Amino-3-methylbutyramide | [6] |

| Yield | 75.5 - 84.5% | [6] |

| Purity | >95% (after crystallization) | [7] |

| Reaction Temperature | 0 - 5 °C | [6] |

| Reaction Time | 5 - 6 hours | [6] |

Experimental Protocols

Protocol 1: Synthesis of this compound via Strecker Synthesis

This protocol describes the synthesis of racemic this compound from isobutyraldehyde (B47883).

Materials:

-

Isobutyraldehyde

-

Ammonium (B1175870) chloride (NH₄Cl)

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)[3]

-

Ammonia solution (aqueous)

-

Methanol (B129727) or Ethanol

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and place it in an ice bath.

-

To the flask, add a solution of ammonium chloride in aqueous ammonia.

-

Slowly add isobutyraldehyde to the cooled ammonia solution with vigorous stirring.

-

In a separate beaker, dissolve sodium cyanide in water and cool the solution in an ice bath.

-

Slowly add the cold sodium cyanide solution to the reaction mixture. The addition should be done dropwise to control the exotherm.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours or overnight to ensure complete reaction.

-

Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

Protocol 2: Purification of this compound

The crude product can be purified by vacuum distillation or recrystallization of its salt.[8]

Vacuum Distillation:

-

Assemble a vacuum distillation apparatus.

-

Place the crude this compound in the distillation flask.

-

Slowly reduce the pressure and begin heating the flask.

-

Collect the fraction that distills at a constant temperature.

Recrystallization (as a salt):

-

Dissolve the crude aminonitrile in a suitable solvent (e.g., diethyl ether).

-

Add an acid (e.g., tartaric acid in water) to form the corresponding salt.[9]

-

Cool the solution in an ice bath to induce crystallization.

-

Collect the crystals by filtration, wash with a small amount of cold solvent, and dry.

-

To recover the free aminonitrile, the salt can be treated with a base and extracted.[9]

Protocol 3: Hydrolysis of this compound to 2-Amino-3-methylbutyramide

This protocol describes the partial hydrolysis of the nitrile to an amide.

Materials:

-

This compound

-

Sodium hydroxide (B78521) (NaOH)

-

Methanol or Ethanol

-

Acetone

-

Anhydrous sodium sulfate

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve sodium hydroxide in a mixture of methanol and water.[6]

-

Add this compound to the solution.[6]

-

Cool the mixture to below 0 °C in an ice bath and add acetone.[6]

-

Allow the reaction to stir at 0-5 °C for 5-6 hours.[6]

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.[6]

-

Add water to the residue and extract the product with chloroform (3x).[6]

-

Combine the organic phases, dry over anhydrous sodium sulfate, and filter.[6]

-

Remove the solvent by rotary evaporation to yield the semi-solid 2-amino-3-methylbutyramide.[6] The crude product can be further purified by crystallization.[7]

Mandatory Visualization

Caption: Workflow for the synthesis and purification of this compound.

Caption: Key reactions involving this compound.

References

- 1. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 2. Strecker Synthesis [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. medschoolcoach.com [medschoolcoach.com]

- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 6. CN102070473B - Method for synthesizing D-valine - Google Patents [patents.google.com]

- 7. CN101886096B - Method and bacterial strain for preparing 2-amino-2,3-dimethylbutyramide by microbial catalysis - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. 2-Amino-2,3-dimethylbutyronitrile synthesis - chemicalbook [chemicalbook.com]

Application Notes and Protocols for 2-Amino-3-methylbutanenitrile in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-methylbutanenitrile, also known as valine nitrile, is a versatile chiral building block in medicinal chemistry. Its structure, featuring a primary amine and a nitrile group attached to a stereocenter with an isopropyl substituent, makes it a valuable precursor for the synthesis of a range of biologically active molecules. This document provides detailed application notes and experimental protocols for the utilization of this compound in drug discovery and development, with a focus on its role as a synthetic intermediate for amino acids and heterocyclic compounds, including potential dipeptidyl peptidase-4 (DPP-IV) inhibitors.

Key Applications in Medicinal Chemistry

This compound serves as a crucial starting material and intermediate in several areas of medicinal chemistry:

-

Synthesis of Chiral Amino Acids: It is a key precursor in the industrial synthesis of non-natural amino acids like D-valine, which are important components of various pharmaceuticals.

-